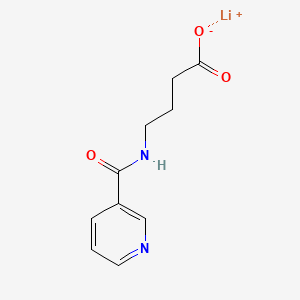
N-Nicotinoyl-gamma-aminobutyric acid lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nicotinoyl-gamma-aminobutyric acid lithium salt involves the reaction of niacin with gamma-aminobutyric acid. The process typically requires the use of a dehydrating agent to facilitate the formation of the amide bond between niacin and GABA. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-Nicotinoyl-gamma-aminobutyric acid lithium salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: This reaction involves the use of water or aqueous solutions to break down the compound into its constituent parts, niacin and GABA.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidative stability of the compound.
Reduction: Reducing agents like sodium borohydride are employed to investigate the reduction potential of the compound.
Major Products Formed
The primary products formed from these reactions are niacin and GABA, which are the building blocks of the compound. These products are crucial for understanding the compound’s behavior in biological systems .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study amide bond formation and stability.
Biology: Investigated for its ability to cross the blood-brain barrier and its effects on neurotransmitter levels.
Medicine: Explored for its potential as a nootropic agent to enhance cognitive function and reduce anxiety.
Industry: Utilized in the development of dietary supplements and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by crossing the blood-brain barrier and being hydrolyzed into niacin and GABA. GABA acts as an inhibitory neurotransmitter, reducing neuronal excitability and promoting relaxation. Niacin, on the other hand, acts as a vasodilator, increasing blood flow to the brain. This dual action contributes to the compound’s anxiolytic and cognitive-enhancing effects .
Comparación Con Compuestos Similares
Similar Compounds
GABA: A neurotransmitter that does not easily cross the blood-brain barrier.
Niacin: A vitamin that acts as a vasodilator but lacks the inhibitory effects of GABA.
Phenibut: A GABA analogue with anxiolytic properties but different pharmacokinetics.
Uniqueness
N-Nicotinoyl-gamma-aminobutyric acid lithium salt is unique due to its ability to cross the blood-brain barrier and deliver both GABA and niacin directly to the brain. This dual action makes it a promising compound for enhancing cognitive function and reducing anxiety .
Propiedades
Número CAS |
113694-80-7 |
|---|---|
Fórmula molecular |
C10H11LiN2O3 |
Peso molecular |
214.2 g/mol |
Nombre IUPAC |
lithium;4-(pyridine-3-carbonylamino)butanoate |
InChI |
InChI=1S/C10H12N2O3.Li/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1 |
Clave InChI |
VYAGHPXVVFBYNK-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)


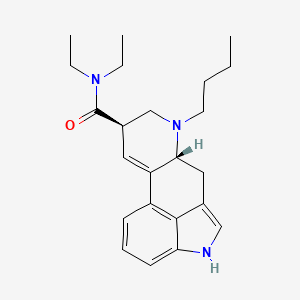
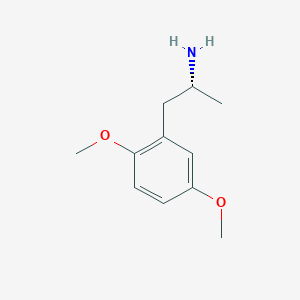
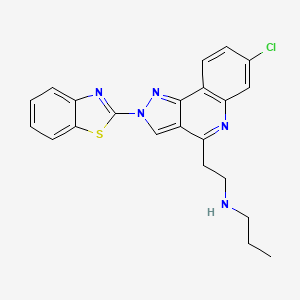

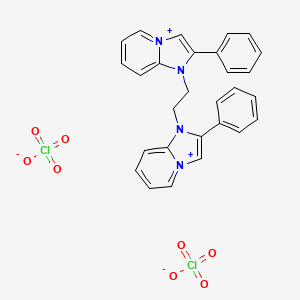

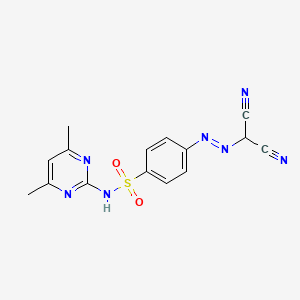

![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
